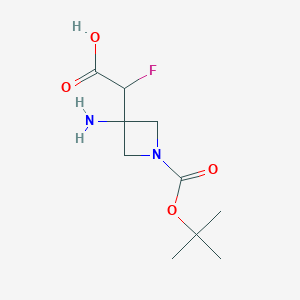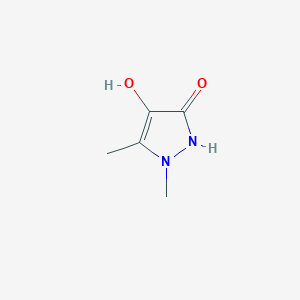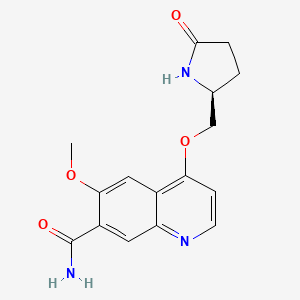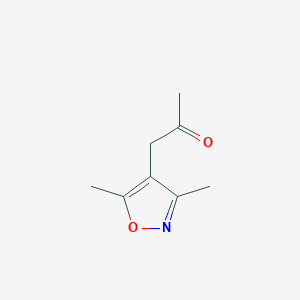
2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-fluoro-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-fluoro-acetic acid is a synthetic organic compound with the molecular formula C10H18N2O4 This compound is characterized by the presence of an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a fluorinated acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-fluoro-acetic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride under basic conditions.
Introduction of the Boc Protecting Group: The amino group on the azetidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group remains unreactive during subsequent reactions.
Fluorination and Acetic Acid Introduction: The fluorinated acetic acid moiety can be introduced through nucleophilic substitution reactions. For example, a fluorinated acetic acid derivative can be reacted with the Boc-protected azetidine intermediate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the azetidine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the azetidine ring or the carbonyl groups. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorinated acetic acid moiety. Reagents such as sodium azide or thiols can be used for these transformations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiols (R-SH)
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives or alcohols.
Substitution: Formation of azido or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-fluoro-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-fluoro-acetic acid involves its interaction with specific molecular targets. The azetidine ring and the fluorinated acetic acid moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The Boc protecting group ensures that the compound remains stable and unreactive until it reaches its target site.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-acetic acid: Lacks the fluorine atom, which may affect its reactivity and interaction with molecular targets.
2-(3-Amino-1-tert-butoxycarbonyl-pyrrolidin-3-yl)-2-fluoro-acetic acid: Contains a pyrrolidine ring instead of an azetidine ring, which may influence its biological activity.
2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-chloro-acetic acid: Contains a chlorine atom instead of a fluorine atom, which may alter its chemical properties and reactivity.
Uniqueness
The presence of the fluorine atom in 2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-fluoro-acetic acid imparts unique chemical properties, such as increased stability and altered reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H17FN2O4 |
|---|---|
Peso molecular |
248.25 g/mol |
Nombre IUPAC |
2-[3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-2-fluoroacetic acid |
InChI |
InChI=1S/C10H17FN2O4/c1-9(2,3)17-8(16)13-4-10(12,5-13)6(11)7(14)15/h6H,4-5,12H2,1-3H3,(H,14,15) |
Clave InChI |
JXGNSGPRESMMTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)(C(C(=O)O)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide](/img/structure/B12864476.png)


![tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate](/img/structure/B12864488.png)


![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B12864515.png)
![2-(2-Chlorobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12864517.png)

![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium](/img/structure/B12864524.png)

![[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate](/img/structure/B12864533.png)

![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12864548.png)
